A Comprehensive Technical Guide to Dypnone: Structure, Properties, and Synthetic Applications
A Comprehensive Technical Guide to Dypnone: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, a ketone with the IUPAC name 1,3-diphenylbut-2-en-1-one, serves as a valuable intermediate in organic synthesis.[1][2][3] Its chemical structure, characterized by a conjugated system involving two phenyl groups and an α,β-unsaturated ketone moiety, makes it a versatile precursor for a variety of more complex molecules. This guide provides an in-depth overview of dypnone's chemical structure, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of biologically relevant scaffolds.
Chemical Structure and IUPAC Name
Dypnone is systematically named 1,3-diphenylbut-2-en-1-one .[2][3] It is also commonly referred to as β-methylchalcone.[2][4] The presence of a carbon-carbon double bond gives rise to geometric isomerism, with the (E)-isomer being the more stable and predominantly formed product in typical synthetic preparations.
Chemical Formula: C₁₆H₁₄O[1][4][5]
Molecular Weight: 222.29 g/mol [1][5]
CAS Registry Number: 495-45-4[1][4]
Chemical Structure:
Figure 1: 2D structure of Dypnone (1,3-diphenylbut-2-en-1-one)
Physicochemical and Quantitative Data
A summary of the key quantitative properties of dypnone is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Appearance | Yellowish liquid | [6][7] |
| Boiling Point | 340-345 °C (at 760 mmHg, with partial decomposition) | [4] |
| 225 °C (at 22 mmHg) | [4] | |
| 170 °C (at 3 mmHg) | [6] | |
| 150-155 °C (at 1.0 mmHg) | [4] | |
| Density | 1.1080 g/cm³ (at 15 °C relative to water at 4 °C) | [4] |
| Refractive Index (n_D²⁰) | 1.6343 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |
| Molecular Formula | C₁₆H₁₄O | [1][4][5] |
| Molecular Weight | 222.29 g/mol | [1][5] |
| Percent Composition | C: 86.45%, H: 6.35%, O: 7.20% | [4][5] |
Experimental Protocols: Synthesis of Dypnone
The most common and established method for the synthesis of dypnone is the self-condensation of two molecules of acetophenone.[2] This reaction can be catalyzed by various reagents, including acids and bases. A detailed protocol adapted from Organic Syntheses using aluminum tert-butoxide as a catalyst is provided below.
Reaction Scheme:
2 C₆H₅COCH₃ → C₆H₅COCH=C(CH₃)C₆H₅ + H₂O
Materials and Equipment:
-
Acetophenone
-
Aluminum tert-butoxide
-
Xylene
-
Water
-
Ether
-
Three-necked flask equipped with a stirrer, a short fractionating column, and a condenser
-
Oil bath
-
Distillation apparatus
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-necked flask, a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene is prepared.
-
Reaction Execution: The flask is heated in an oil bath to maintain the reaction mixture at a specific temperature (e.g., 133-137 °C). The tert-butyl alcohol formed during the reaction is slowly distilled off. The reaction progress can be monitored by observing the color change from yellow to deep orange and an increase in viscosity.
-
Hydrolysis: After the reaction is complete (typically after about 2 hours of alcohol distillation), the mixture is cooled to approximately 100 °C. Water is then cautiously added in small portions with continuous stirring to hydrolyze the aluminum tert-butoxide. This process may initially form a gel, which then breaks up upon further addition of water and gentle agitation. The mixture is then refluxed for about 15 minutes to ensure complete hydrolysis.
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Extraction and Purification: The organic layer containing dypnone is separated. The aqueous layer and the precipitated aluminum hydroxide are extracted with ether. The combined organic extracts are then subjected to distillation. First, the solvents (ether, tert-butyl alcohol, and xylene) are removed. The remaining residue is then fractionally distilled under reduced pressure to first remove unreacted acetophenone followed by the collection of the dypnone fraction at 150–155 °C/1 mm Hg. The typical yield of this procedure is 77–82%.
Application in the Synthesis of Bioactive Scaffolds: 1,3,5-Triarylbenzenes
Dypnone serves as a key intermediate in the synthesis of various heterocyclic and carbocyclic compounds, some of which possess significant biological activities. One notable application is its use as a precursor for 1,3,5-triarylbenzenes. These C3-symmetric molecules are important structural motifs in materials science and medicinal chemistry. A proposed mechanism for the rearrangement of dypnone to 1,3,5-triarylbenzenes involves a sequence of aldol-type condensation, intramolecular [2+2] cycloaddition, and retro-[2+2] cycloaddition.
Caption: Proposed reaction pathway for the synthesis of 1,3,5-triarylbenzenes from dypnone.
This transformation highlights the utility of dypnone in constructing complex molecular architectures that are of interest to drug development professionals. The pyrimidine and pyrrole ring systems, which can also be synthesized from dypnone, are prevalent in a vast array of biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[1][6][8]
Conclusion
Dypnone is a fundamentally important ketone in organic synthesis, bridging simple starting materials like acetophenone to complex and potentially bioactive molecules such as 1,3,5-triarylbenzenes, pyrimidines, and pyrroles. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic and drug discovery endeavors.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Rearrangement of dypnones to 1,3,5-triarylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
